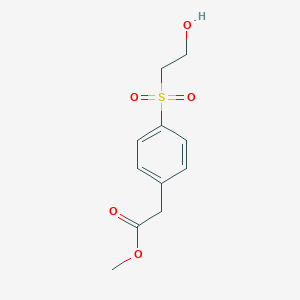![molecular formula C13H17N3O B13883583 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile is an organic compound with the molecular formula C13H17N3O It is a derivative of benzonitrile, featuring an amino group at the 5-position and a pyrrolidinyl-ethyl-oxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile typically involves the following steps:
Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amino-benzonitrile is then reacted with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinyl-ethyl-oxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Amino-2-(1-pyrrolidinyl)benzonitrile
- 2-(1-Pyrrolidinyl)ethyl benzonitrile
- 5-Amino-2-(2-pyrrolidinyl)benzonitrile
Uniqueness
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile is unique due to the presence of both an amino group and a pyrrolidinyl-ethyl-oxy group, which confer distinct chemical and biological properties
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
5-amino-2-(2-pyrrolidin-1-ylethoxy)benzonitrile |
InChI |
InChI=1S/C13H17N3O/c14-10-11-9-12(15)3-4-13(11)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8,15H2 |
InChIキー |
RWDZKZMSLLDAOD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


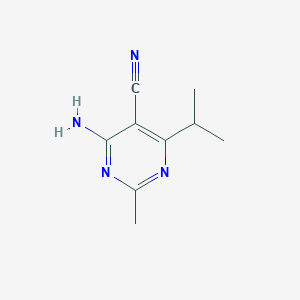

![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
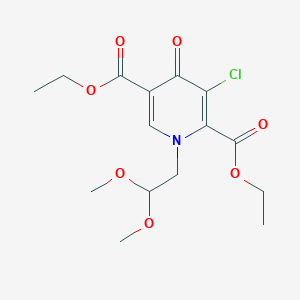

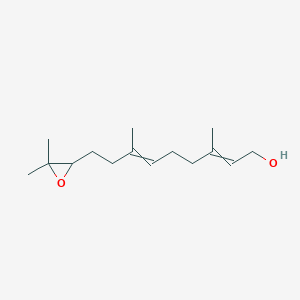
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
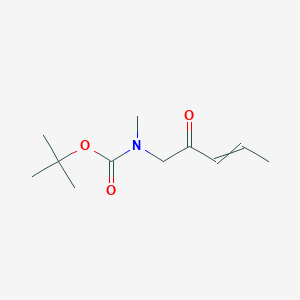
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)




